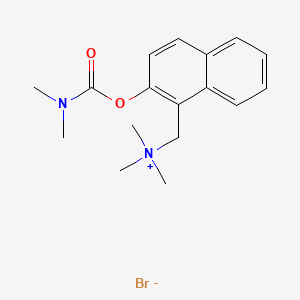

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester)

Beschreibung

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) (CAS 66967-83-7, Ro 2-0767) is a quaternary ammonium compound with a naphthyl backbone linked to a dimethylcarbamate ester (Figure 1). Its molecular formula is C₁₇H₂₃BrN₂O₂ (molecular weight: 367.28 g/mol) . This compound is structurally related to cholinesterase inhibitors, as carbamate esters are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Eigenschaften

CAS-Nummer |

66967-83-7 |

|---|---|

Molekularformel |

C17H23BrN2O2 |

Molekulargewicht |

367.3 g/mol |

IUPAC-Name |

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-trimethylazanium;bromide |

InChI |

InChI=1S/C17H23N2O2.BrH/c1-18(2)17(20)21-16-11-10-13-8-6-7-9-14(13)15(16)12-19(3,4)5;/h6-11H,12H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

SMIDBWYXNACTAO-UHFFFAOYSA-M |

Kanonische SMILES |

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)C.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the quaternization of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide with dimethylcarbamate. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Quaternization of the Tertiary Amine

The compound is synthesized via alkylation of a tertiary amine precursor with methyl bromide. This reaction forms the quaternary ammonium center:

textTertiary amine + CH₃Br → (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide

Conditions: Acetone solvent, room temperature .

Esterification of the Hydroxyl Group

The phenolic hydroxyl group undergoes esterification with dimethyl carbamyl chloride to form the carbamate ester:

textPhenol + (CH₃)₂NCOCl → Dimethylcarbamate ester

Conditions: Dry pyridine, 3-hour reflux .

Crystallization and Stability

The product is recrystallized from ethanol/ether mixtures, forming stable crystals (M.P. 209–210°C) . Stability in aqueous solutions is pH-dependent, with hydrolysis observed under strongly acidic or alkaline conditions .

Functional Group Reactivity

Mechanistic Insights

-

Quaternization Mechanism : Proceeds via an Sₙ2 pathway , where methyl bromide acts as an electrophile, attacking the lone pair of the tertiary nitrogen .

-

Esterification Mechanism : Pyridine acts as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on dimethyl carbamyl chloride .

Thermal Decomposition

At temperatures >200°C, the compound undergoes Hofmann elimination , yielding:

Hydrolytic Degradation

In aqueous acid (pH <3) or base (pH >10):

textCarbamate ester → 2-Hydroxy-1-naphthylmethanol + CO₂ + (CH₃)₂NH

Kinetics: First-order dependence on [H⁺] or [OH⁻] .

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cholinesterase Inhibition

One of the primary applications of this compound is in the design of cholinesterase inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with carbamate structures exhibit significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter breakdown. Studies have shown that certain derivatives of this compound demonstrate inhibition potency comparable to or exceeding that of established drugs like rivastigmine .

Neuroprotective Effects

Beyond cholinesterase inhibition, there is emerging evidence that compounds similar to (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce excitotoxicity associated with glutamate signaling, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .

Biochemical Applications

Bioconjugation and Drug Delivery

The quaternary ammonium structure allows for the modification of biomolecules for targeted drug delivery systems. The compound can be conjugated with various therapeutic agents, enhancing their solubility and stability in biological environments. This property is particularly useful in developing new formulations for poorly soluble drugs, improving their bioavailability and therapeutic efficacy .

Materials Science

Surfactant Properties

Due to its amphiphilic nature, (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate can function as a surfactant. Its application in formulating emulsions or dispersions is valuable in cosmetic and pharmaceutical industries. The compound's ability to stabilize emulsions makes it suitable for use in creams and lotions where uniform texture and consistency are essential.

Case Studies

Wirkmechanismus

The mechanism of action of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of bacterial membranes, leading to cell lysis and death. This compound targets the bacterial cell membrane, causing increased permeability and eventual cell rupture .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

A. Ro 02-0683

- Structure : Dimethylcarbamate of (2-hydroxy-5-phenylbenzyl)-trimethylammonium bromide.

- Key Difference : Replaces the naphthyl group with a phenyl ring (C₁₆H₂₁BrN₂O₂, MW: 353.25 g/mol).

- Activity : Demonstrated potent inhibition of human serum cholinesterase (Ki = 0.12 µM for BChE), with selectivity over AChE .

B. Bisdimethyl-carbamate Derivatives of Metaproterenol/Isoproterenol

- Structure : Aliphatic β-adrenergic agonist backbones modified with bisdimethyl-carbamate groups.

- Key Difference: Lack aromatic systems; instead, they feature ethanolamine-derived chains.

- Activity : Selective BChE inhibition (IC₅₀ = 1.8–4.5 µM) with minimal AChE interaction, suggesting structural flexibility enhances selectivity .

C. Dimetilan

- Structure : Pyrazole-based dimethylcarbamate (C₉H₁₆N₄O₂, MW: 212.25 g/mol).

- Key Difference : Pyrazole ring instead of naphthyl; used as an insecticide.

- Activity : Targets insect cholinesterases, highlighting the role of heterocyclic cores in species-specific activity .

D. Methanethiosulfonate Trimethylammonium Derivatives

- Structure : Trimethylammonium groups linked to methanethiosulfonate (e.g., MTSET, MTSPT).

- Key Difference : Sulfonate esters instead of carbamates; used as thiol-specific reagents.

- Activity : Modulate ion channel function rather than cholinesterase inhibition .

Physicochemical Properties

| Property | Ro 2-0767 | Ro 02-0683 | Dimetilan |

|---|---|---|---|

| Molecular Weight | 367.28 g/mol | 353.25 g/mol | 212.25 g/mol |

| Aromatic System | Naphthyl | Phenyl | Pyrazole |

| Water Solubility | High (quaternary ammonium) | Moderate | Low |

| LogP (Predicted) | 2.1 | 1.8 | 0.9 |

Mechanistic Insights

- Ro 2-0767 vs. Ro 02-0683 : The naphthyl group in Ro 2-0767 may enhance membrane penetration compared to Ro 02-0683’s phenyl group, but the latter’s smaller size could improve binding pocket compatibility in BChE .

- Carbamate vs. Sulfonate : Carbamates (Ro 2-0767, Ro 02-0683) covalently modify cholinesterase active sites, whereas sulfonates (MTSET) reversibly block thiol groups .

- Species Specificity : Dimetilan’s pyrazole core targets insect AChE, underscoring the impact of heterocyclic systems on target selectivity .

Biologische Aktivität

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester), often referred to as a quaternary ammonium compound, is notable for its biological activity, particularly in the context of cholinergic modulation. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of quaternary ammonium compounds characterized by a positively charged nitrogen atom connected to three methyl groups and an aromatic naphthyl moiety. Its structure is pivotal in its interaction with biological systems, particularly in modulating neurotransmission.

The primary mechanism of action for (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate involves inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced cholinergic signaling, which is crucial for various physiological functions including muscle contraction and cognitive processes.

Cholinesterase Inhibition

Studies have demonstrated that this compound exhibits significant cholinesterase inhibitory activity. For instance, a comparative analysis of various carbamate derivatives showed that those with longer alkyl chains or aromatic groups, such as this compound, tend to have prolonged inhibitory effects on AChE activity compared to shorter-chain analogs .

Neuroprotective Effects

Research indicates that compounds similar to (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide may offer neuroprotective benefits by preventing the breakdown of acetylcholine. This is particularly relevant in neurodegenerative conditions like Alzheimer's disease, where cholinergic signaling is compromised .

Case Studies

- Myasthenia Gravis Treatment : Clinical trials have evaluated the efficacy of cholinesterase inhibitors in managing myasthenia gravis symptoms. Patients receiving treatment with similar compounds reported improved muscle strength and reduced fatigue .

- HIV Research : Investigations into immune modulation have suggested that cholinergic agents can enhance immune responses in HIV patients, potentially improving CD4 counts when combined with antiretroviral therapy .

Adverse Effects

While the biological activity of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate is promising, it is essential to consider potential side effects associated with cholinergic agents:

- Gastrointestinal Disturbances : Commonly reported effects include nausea, diarrhea, and abdominal cramps.

- Neuromuscular Symptoms : Excessive cholinergic stimulation can lead to symptoms such as muscle twitching and cramps.

- Cardiovascular Effects : Bradycardia and hypotension may occur due to enhanced vagal tone from increased acetylcholine levels .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C15H20BrN2O2 |

| Mechanism | AChE Inhibition |

| Therapeutic Uses | Myasthenia Gravis, Neuroprotection |

| Common Side Effects | Nausea, Diarrhea, Bradycardia |

| Clinical Trials | Efficacy in HIV-related immune modulation |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) during synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the presence of the naphthylmethyl group (aromatic protons at δ 7.2–8.5 ppm), trimethylammonium moiety (singlet at δ ~3.1 ppm for N(CH)), and carbamate ester linkages (e.g., carbonyl signals at δ 155–165 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with synthetic intermediates to identify impurities (e.g., unreacted dimethylcarbamate precursors) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, expecting [M] at m/z corresponding to the molecular formula.

Q. How can researchers optimize the synthesis yield of this compound when dealing with competing side reactions (e.g., hydrolysis of the carbamate ester)?

- Methodological Answer :

- Reaction Solvent Selection : Use anhydrous dimethylformamide (DMF) or dichloromethane to minimize water-induced hydrolysis. Pre-dry solvents over molecular sieves .

- Temperature Control : Maintain reactions at 0–5°C during quaternization steps to suppress unwanted nucleophilic substitutions.

- Stoichiometric Ratios : Optimize the molar ratio of the naphthylmethyl precursor to trimethylamine derivatives (e.g., 1:1.2 to drive quaternization). Monitor reaction progress via TLC or in-situ FTIR for carbonyl group stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH conditions, particularly in biological buffers?

- Methodological Answer :

- Degradation Kinetics Studies : Conduct accelerated stability testing at pH 2–12 (using HCl/NaOH buffers) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products (e.g., free naphthol or trimethylamine).

- Computational Modeling : Perform DFT calculations to assess the carbamate ester’s susceptibility to hydrolysis. Compare activation energies for ester cleavage under acidic vs. basic conditions .

- Buffer Compatibility : Test phosphate-buffered saline (PBS) and Tris-HCl buffers to identify optimal conditions for biological assays without compromising compound integrity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values in enzyme inhibition assays)?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent enzyme concentrations (e.g., acetylcholinesterase at 0.1 U/mL) and substrate saturation levels across labs. Validate with positive controls (e.g., neostigmine).

- Interference Testing : Rule out nonspecific interactions (e.g., aggregation-based inhibition) via dynamic light scattering (DLS) or detergent supplementation (e.g., 0.01% Triton X-100).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers tied to experimental variables (e.g., incubation time, temperature) .

Experimental Design & Data Analysis

Q. What strategies are effective for characterizing the compound’s interaction with lipid bilayers in membrane permeability studies?

- Methodological Answer :

- Langmuir Trough Experiments : Measure changes in surface pressure (Δπ) during monolayer compression to assess insertion into phospholipid films (e.g., DPPC).

- Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to evaluate membrane fluidity modulation.

- Molecular Dynamics (MD) Simulations : Model the compound’s orientation within bilayers (e.g., POPC membranes) to predict permeability coefficients .

Q. How should researchers design dose-response experiments to evaluate the compound’s neurotoxic potential in vitro?

- Methodological Answer :

- Cell Line Selection : Use SH-SY5Y neurons or primary cortical cultures. Pre-test cytotoxicity via MTT assay (0.1–100 μM range).

- Endpoint Selection : Measure calcium influx (Fluo-4 AM dye) and reactive oxygen species (ROS) generation (DCFH-DA probe) at 24-hr exposure.

- Positive/Negative Controls : Include veratridine (sodium channel activator) and MK-801 (NMDA receptor antagonist) to validate assay sensitivity .

Data Contradiction & Reproducibility

Q. Why might NMR spectra of the compound show unexpected splitting patterns for the naphthyl protons, and how can this be resolved?

- Methodological Answer :

- Dynamic Effects Analysis : Consider restricted rotation of the naphthyl group due to steric hindrance from the trimethylammonium moiety. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split signals into singlets if rotation is hindered.

- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl to assess solvent-induced shifts. Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.